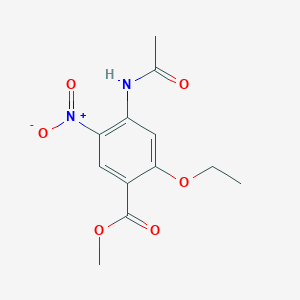

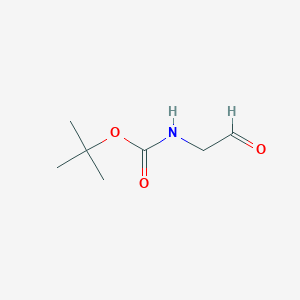

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Descripción general

Descripción

The 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with a Boc group, like3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, involves the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación

Subheading Solubility of 3-Carboxy-3-hydroxypentanedioic Acid

The solubility of 3-carboxy-3-hydroxypentanedioic acid, a related compound to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, has been studied in various solvents like ethanol, butan-1-ol, water, acetone, and methylbenzene. This research provides critical insights into its behavior in different solvent environments, relevant for its applications in scientific research (Yang & Wang, 2011).

Synthesis Applications

Subheading Synthesis of Orthogonally Protected Amino Acids

Research on the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, where compounds like 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid are utilized, highlights its role in the synthesis of complex molecules like edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Subheading Hydrogen Bond Donor Catalysts

Studies have shown that certain complexes can act as effective hydrogen bond donor catalysts for additions of 1,3-dicarbonyl compounds, which include derivatives of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (Kumar, Ghosh, & Gladysz, 2016).

Polymer Synthesis

Subheading Biocompatible Polymer Production

Research demonstrates the utility of epoxide derivatives of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in creating biocompatible polymers. This is achieved through copolymerization with carbon dioxide, showcasing its potential in environmentally friendly polymer production (Tsai, Wang, & Darensbourg, 2016).

Chemical Synthesis

Subheading Directed Hydrogenation of Functionalized Compounds

Studies on N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation reveal the potential of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid derivatives in yielding specific diastereomers of functionalized compounds, which is significant for stereochemical control in chemical synthesis (Smith et al., 2001).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, also known as 3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid, are amino acids involved in peptide synthesis . The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . The Boc-protected amino acids are used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by CTPA to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion and generation of hydrosulphide .

Pharmacokinetics

As a Boc-protected amino acid, it is likely to have good solubility in polar organic solvents . Its bioavailability would be influenced by factors such as its degree of ionization, molecular weight, and lipophilicity.

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound’s action facilitates the selective or multistep organic synthesis of peptides .

Action Environment

The action of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is influenced by environmental factors such as temperature and the presence of other chemicals. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Propiedades

IUPAC Name |

3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPLJXMSVNSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)